DL-Histidine monohydrochloride monohydrate

Descripción general

Descripción

DL-Histidine monohydrochloride monohydrate: is a mixed isomer of D- and L-histidine. It is a crystalline powder or crystals that are white to pale cream in color. The compound is used in various fields, including agrochemical, pharmaceutical, and dyestuff industries . It is also utilized in scientific research for evaluating the efficiency of amino acid chiral ligand exchange media and systems, as well as in running buffers for capillary electrophoresis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Histidine monohydrochloride monohydrate can be synthesized through the reaction of histidine with hydrochloric acid. The reaction typically involves dissolving histidine in water, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The solution is then evaporated to obtain the crystalline monohydrate form .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carried out in controlled environments to ensure the purity and quality of the final product. The compound is often produced in temperature and humidity-controlled suites to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: DL-Histidine monohydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: The imidazole ring in histidine can be oxidized to form various products.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Imidazole derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted histidine derivatives.

Aplicaciones Científicas De Investigación

Nutritional Applications

Animal Feed Additive

DL-Histidine monohydrochloride monohydrate is primarily recognized for its nutritional benefits in animal husbandry. It is used as a dietary supplement for various species, including fish and livestock. The compound is essential for protein synthesis and plays a critical role in metabolic processes. Regulatory assessments have confirmed its safety and efficacy when produced by genetically modified strains of Escherichia coli or Corynebacterium glutamicum .

- Safety Profile : Studies indicate that the compound does not pose any significant safety risks to animals when administered at recommended levels . For instance, it has been evaluated for use in salmonids and other finfish, demonstrating compliance with safety standards set by regulatory bodies .

- Recommended Inclusion Levels : While specific inclusion levels can vary based on species and dietary composition, it is generally added at levels sufficient to meet the amino acid requirements of the target species .

Pharmaceutical Applications

Role in Drug Formulations

this compound is employed in pharmaceutical formulations due to its buffering capacity and stabilizing properties. It is often included in parenteral nutrition solutions and as an excipient in drug delivery systems.

- Buffering Agent : Its ability to maintain pH stability makes it valuable in formulations where pH control is critical for drug efficacy . This characteristic is particularly beneficial in intravenous solutions where pH fluctuations can affect drug stability.

- Stabilizer for Biologics : The compound has been shown to stabilize proteins and peptides during storage, which is crucial for maintaining the integrity of biologic drugs .

Analytical Chemistry

Capillary Electrophoresis

In analytical chemistry, this compound is utilized as a chiral ligand exchange medium in capillary electrophoresis. This application allows for the separation of enantiomers, which is essential for the analysis of chiral drugs.

- Efficiency Evaluation : Researchers use this compound to evaluate the efficiency of chiral separation methods, enhancing the accuracy of analytical results . It serves as a running buffer component, facilitating improved resolution during electrophoretic separation.

Agrochemical Applications

This compound also finds applications in agrochemicals. Its role as an organic intermediate allows it to be used in the synthesis of various agrochemical products.

- Synthesis Intermediate : The compound can participate in reactions that lead to the formation of pesticides or herbicides, contributing to enhanced agricultural productivity .

Summary Table of Applications

| Application Area | Specific Uses | Safety Considerations |

|---|---|---|

| Nutritional | Animal feed additive for protein synthesis | Safe at recommended levels |

| Pharmaceutical | Buffering agent in drug formulations | Stabilizes biologics |

| Analytical Chemistry | Chiral ligand exchange in capillary electrophoresis | Enhances resolution in enantiomer analysis |

| Agrochemical | Organic intermediate for synthesis | Generally safe; requires regulatory compliance |

Case Studies

- Nutritional Efficacy in Salmonids : A study assessing the use of this compound as a feed additive demonstrated significant improvements in growth rates and feed conversion ratios among salmonids when compared to control groups without histidine supplementation .

- Stability Testing in Pharmaceuticals : Research on drug formulations incorporating DL-Histidine showed that it effectively maintained pH stability over extended periods, thus prolonging the shelf life of sensitive biologics .

- Chiral Separation Efficiency : In analytical studies, using DL-Histidine as a chiral ligand significantly improved the separation efficiency of racemic mixtures, highlighting its utility in pharmaceutical analysis .

Mecanismo De Acción

DL-Histidine monohydrochloride monohydrate exerts its effects through various molecular targets and pathways. Histidine, a component of the compound, is involved in the production of histamine, which plays a role in immune responses and allergic reactions . Histidine also participates in the one-carbon unit metabolism and protein methylation, contributing to various physiological processes .

Comparación Con Compuestos Similares

- L-Histidine monohydrochloride monohydrate

- D-Histidine

- L-Histidine

- DL-Histidine

Comparison: DL-Histidine monohydrochloride monohydrate is unique due to its mixed isomer composition, which includes both D- and L-histidine. This makes it suitable for evaluating the efficiency of amino acid chiral ligand exchange media and systems . In contrast, L-Histidine monohydrochloride monohydrate and D-Histidine are single isomers and may have different applications and properties .

Actividad Biológica

DL-Histidine monohydrochloride monohydrate, a derivative of the amino acid histidine, is utilized in various biological and nutritional applications. This article delves into its biological activity, safety, efficacy, and its role as a nutritional additive in animal feed.

Chemical Composition and Properties

This compound is characterized by its high purity and specific optical rotation, which confirms the presence of the L-stereoisomer. The compound typically contains at least 98% histidine on a dry matter basis, with chloride and moisture contents varying slightly across different batches.

| Component | Average Content (%) | Range (%) |

|---|---|---|

| Histidine | 73.6 | 73.5 - 73.6 |

| Chloride | 16.7 | - |

| Moisture | 8.6 | - |

| Ash | 0.15 | - |

Nutritional Role

Histidine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. It is particularly important for growth and development in animals, especially in young or growing species. Supplementation with DL-histidine monohydrochloride has been shown to enhance protein metabolism and improve overall health in livestock.

Safety and Efficacy Studies

Numerous studies have assessed the safety and efficacy of this compound as a feed additive:

- Animal Studies : A 90-day study conducted on F344 rats indicated that diets containing up to 2.5% of DL-histidine did not result in significant adverse effects or tumor incidences compared to control groups . However, higher concentrations led to growth retardation and alterations in zinc metabolism due to increased excretion of zinc .

- Microbiota Influence : Research has also explored the impact of histidine on gut microbiota composition and its potential role in modulating immune responses. In a study involving mice with varying gut microbiota profiles, histidine supplementation was associated with changes in oxidative stress markers and immune cell activation .

- Specific Applications : In low crude protein diets for pigs and poultry, DL-histidine supplementation has been recommended to meet nutritional requirements without compromising growth performance .

The biological activity of DL-histidine may be attributed to several mechanisms:

- Protein Synthesis : As a component of proteins, histidine is vital for the synthesis of hemoglobin and other proteins involved in cellular functions.

- Histamine Production : Histidine serves as a precursor for histamine, which plays roles in immune responses, gastric acid secretion, and neurotransmission.

- Antioxidant Properties : Histidine has been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies

- Growth Performance in Poultry : A study demonstrated that adding DL-histidine to broiler diets improved feed conversion ratios and overall weight gain compared to control groups lacking sufficient histidine .

- Impact on Immune Function : In another study focusing on immunocompromised mice, supplementation with DL-histidine enhanced the production of Th2 cytokines, indicating an improved immune response .

Propiedades

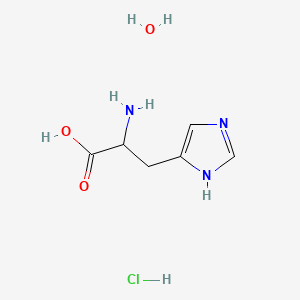

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924465 | |

| Record name | DL-Histidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7048-02-4, 123333-71-1, 645-35-2 | |

| Record name | L-Histidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Histidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.